molecular formula C12H18N6 B275693 N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine

N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine

Cat. No. B275693
M. Wt: 246.31 g/mol
InChI Key: DRQJKCGCLFBEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine, also known as DETANO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitric oxide donor, which means that it can release nitric oxide in the body. Nitric oxide is an important signaling molecule that plays a key role in a variety of physiological processes.

Scientific Research Applications

N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. Nitric oxide is known to play a key role in the regulation of blood pressure and vascular tone, and N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has been shown to have beneficial effects in animal models of hypertension and heart failure.
In addition to cardiovascular disease, N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has also been studied for its potential applications in cancer research. Nitric oxide has been shown to have anti-tumor effects, and N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has been used as a nitric oxide donor in cancer cell lines to investigate its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine involves the release of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a key role in a variety of physiological processes, including vasodilation, platelet aggregation, and immune function. By releasing nitric oxide, N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine can modulate these processes and potentially have beneficial effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine are largely dependent on its ability to release nitric oxide. Nitric oxide has been shown to have a variety of effects in the body, including vasodilation, inhibition of platelet aggregation, and modulation of immune function. In addition, nitric oxide has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the effects of nitric oxide on various physiological processes in a controlled environment. However, one limitation of using N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine is its potential instability. N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine can decompose over time, which can affect the accuracy and reproducibility of lab experiments.

Future Directions

There are several future directions for research on N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine. One area of interest is in the development of new nitric oxide donors that are more stable and have fewer side effects than N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine. In addition, there is a need for further research on the potential therapeutic applications of nitric oxide donors in various disease states, including cardiovascular disease and cancer. Finally, there is a need for more research on the mechanisms of action of nitric oxide donors and their effects on various physiological processes.

Synthesis Methods

The synthesis of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine involves the reaction of 4-(diethylamino)benzyl chloride with sodium azide in the presence of copper(I) iodide. The resulting product is then treated with hydrogen peroxide to yield N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine. This synthesis method has been well-established and is widely used in the production of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine for scientific research purposes.

properties

Product Name

N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H18N6/c1-3-18(4-2)11-7-5-10(6-8-11)9-13-12-14-16-17-15-12/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

DRQJKCGCLFBEFL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NNN=N2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NNN=N2

Origin of Product

United States

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